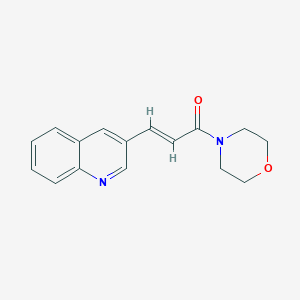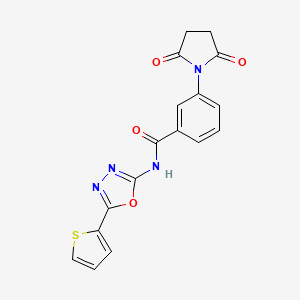
1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique molecular structure, which consists of a pyrazole ring substituted with methyl and phenylthio groups, and an ethanone moiety linked to a p-tolyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone can be synthesized through multi-step organic reactions. One common synthetic route involves:
Formation of Pyrazole Core: : The starting materials, 3,5-dimethyl-4-chloro-1H-pyrazole, and thiophenol, undergo a nucleophilic substitution reaction to form 3,5-dimethyl-4-(phenylthio)-1H-pyrazole. This step usually requires a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Coupling with Ethanone Derivative: : The intermediate product is then coupled with 2-(p-tolyloxy)acetyl chloride in the presence of a base such as triethylamine in an anhydrous solvent, typically dichloromethane (DCM). This acylation reaction forms the desired compound, this compound.
Industrial Production Methods
The industrial production of this compound may involve optimization of the laboratory-scale synthetic route to accommodate large-scale manufacturing. This includes:
Use of automated reactors to ensure precise temperature and pressure control.
Implementation of continuous flow chemistry to increase reaction efficiency and product yield.
Utilization of greener solvents and catalysts to minimize environmental impact.
Analyse Chemischer Reaktionen
1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone exhibits various chemical reactions, including:
Oxidation: : The phenylthio group can undergo oxidation to form sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The p-tolyloxy group can be substituted with other nucleophiles under basic conditions, forming a range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone finds applications across various fields:
Chemistry: : As an intermediate for synthesizing complex molecules and as a reagent in organic synthesis.
Biology: : As a tool for studying enzyme interactions and protein-ligand binding.
Medicine: : Potentially as a lead compound for developing drugs targeting specific diseases, such as anti-inflammatory and anticancer agents.
Industry: : As a component in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone exerts its effects involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: : The compound can act as an inhibitor of enzymes such as kinases or proteases, modulating their activity and affecting cellular processes.
Receptor Binding: : It may bind to receptors on cell surfaces or within cells, altering signal transduction pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
When comparing 1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone with similar compounds, several key differences highlight its uniqueness:
Structural Variations: : The presence of the phenylthio group and the specific arrangement of functional groups distinguish it from other pyrazole derivatives.
Reactivity: : Its chemical reactivity differs due to the unique electronic and steric effects of its substituents.
List of Similar Compounds
1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(methoxy)ethanone
1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-phenoxy)ethanone
1-(3,5-Dimethyl-4-(methylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone
This covers the essential aspects of this compound
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-9-11-17(12-10-14)24-13-19(23)22-16(3)20(15(2)21-22)25-18-7-5-4-6-8-18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPDVFMIIHMDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2937306.png)




![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine](/img/structure/B2937311.png)



![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine](/img/structure/B2937321.png)

![3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)

